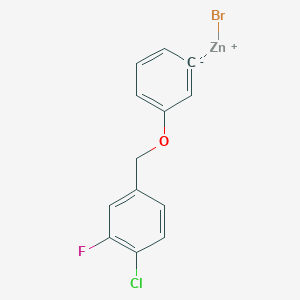
3-(4'-Chloro-3'-fluorobenZyloxy)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chloro and fluoro substituents on the benzyl group enhances its reactivity and selectivity in various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(4’-chloro-3’-fluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc intermediate. The general reaction conditions include:
Temperature: Room temperature to 50°C
Catalyst: Palladium or nickel-based catalysts
Reaction Time: 2-6 hours
Industrial Production Methods
In an industrial setting, the production of 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide is scaled up using continuous flow reactors. This method ensures consistent quality and yield while minimizing the risk of side reactions. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and safety .
化学反応の分析
Types of Reactions
3-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups on aromatic rings.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi, Suzuki-Miyaura, and Stille couplings to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols or other functional groups.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts, halide substrates, carbonyl compounds
Conditions: Mild to moderate temperatures (25-80°C), inert atmosphere (argon or nitrogen), THF or other polar aprotic solvents
Major Products
The major products formed from reactions involving 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide include substituted aromatic compounds, biaryl compounds, and functionalized alcohols .
科学的研究の応用
3-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals, polymers, and materials science
作用機序
The mechanism of action of 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, leading to the formation of carbon-carbon bonds. The molecular targets include halide substrates and carbonyl compounds, and the pathways involved are primarily cross-coupling and addition reactions .
類似化合物との比較
Similar Compounds
- 3-Chloro-4-(3-fluorobenzyloxy)phenylboronic acid
- 3-Chloro-4-(3-fluorobenzyloxy)phenylmagnesium bromide
- 3-Chloro-4-(3-fluorobenzyloxy)phenylstannane
Uniqueness
Compared to similar compounds, 3-(4’-chloro-3’-fluorobenzyloxy)phenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of both chloro and fluoro substituents enhances its nucleophilicity and allows for more efficient cross-coupling reactions. Additionally, its stability in THF makes it a versatile reagent for various synthetic applications .
特性
分子式 |
C13H9BrClFOZn |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-2-fluoro-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
HTDVKXVNFRROEZ-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)OCC2=CC(=C(C=C2)Cl)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
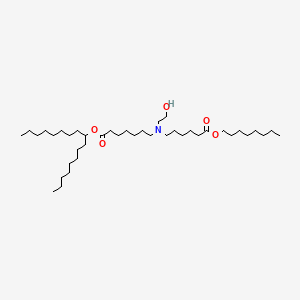
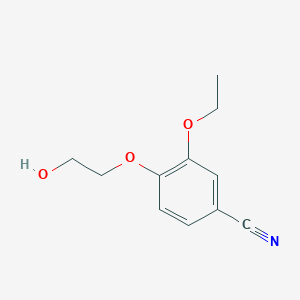
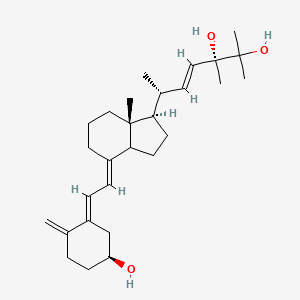
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane](/img/structure/B14891892.png)
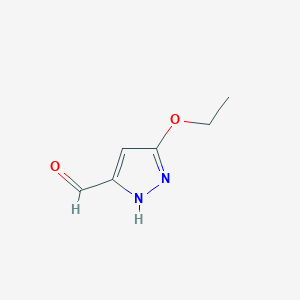
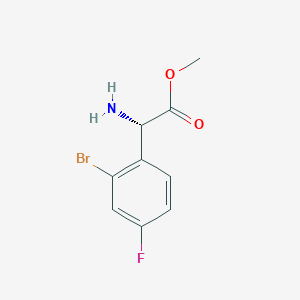

![n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14891905.png)
![(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B14891918.png)
![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)
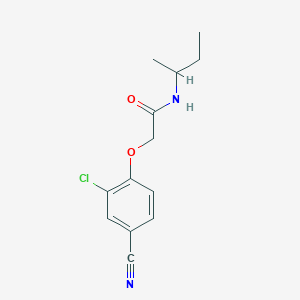
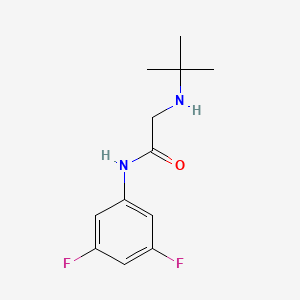
![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)
